N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized by various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is a critical factor in their biological activity. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, a new one-pot synthesis of a benzofuran-fused N-heterocycle can be achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .Scientific Research Applications
Crystal and Molecular Structure
The study by Anuradha et al. (2012) explored the crystal structure of a compound closely related to N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide, highlighting the importance of intermolecular hydrogen bonds and π-π interactions in stabilizing the crystal structure Anuradha, G., Vasuki, G., Khan, I., & Kulkarni, M. (2012).
Synthesis Strategies
Kotha and Solanke (2022) detailed a modular approach for synthesizing benzofurans, 2H-chromenes, and benzoxepines, showcasing methods that could potentially be applied to the synthesis of this compound Kotha, S., & Solanke, B. (2022).
Supramolecular Packing Motifs
Lightfoot et al. (1999) discussed new supramolecular packing motifs in structures related to the compound of interest, emphasizing the role of hydrogen bonding and π-stacking in molecular organization Lightfoot, M., Mair, F., Pritchard, R., & Warren, J. (1999).
Antibacterial Effects
Research by Behrami and Dobroshi (2019) on derivatives of 4-hydroxy-chromen-2-one, which share a structural similarity with the compound , reported significant antibacterial activities, highlighting the potential therapeutic applications of these compounds Behrami, A., & Dobroshi, F. (2019).
Fluorescence Properties
Shi, Liang, and Zhang (2017) synthesized and characterized benzo[c]coumarin carboxylic acids, revealing excellent fluorescence in ethanol solution and the solid state. This property could suggest potential applications in molecular probes and optical materials Shi, J., Liang, Y., & Zhang, Z. (2017).
Mechanism of Action
Target of Action
The compound, also known as N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-oxo-2H-chromene-3-carboxamide, is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These activities suggest that the compound may interact with various cellular targets, leading to changes in cell function or viability.
Biochemical Pathways
For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells .
Result of Action
Given the known biological activities of benzofuran derivatives, it can be inferred that the compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
For instance, the synthesis of certain benzofuran derivatives has been achieved via photoinduced 6π-electrocyclization .
Safety and Hazards
The safety and hazards associated with benzofuran compounds depend on their specific structure and properties. Manufacturers and importers are responsible for consulting official sources for accurate safety information . A specific safety data sheet for “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide” was not found in the retrieved papers.
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings, developing new benzofuran-based drugs, and exploring the diverse pharmacological activities of these compounds .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-25-19(18-11-14-7-3-4-8-16(14)26-18)12-22-20(23)15-10-13-6-2-5-9-17(13)27-21(15)24/h2-11,19H,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIGYBAXHEWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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